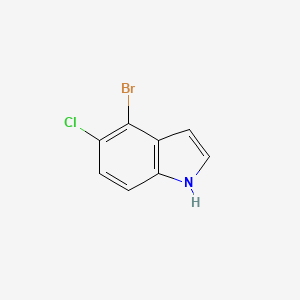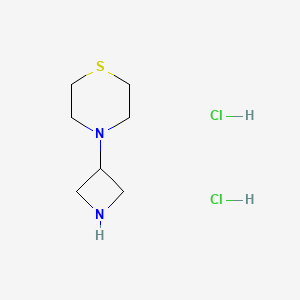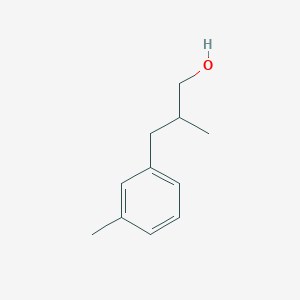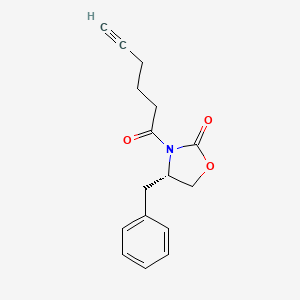
4-bromo-5-chloro-1H-indole
概要
説明
4-Bromo-5-chloro-1H-indole is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . It is a bromoindole, a member of hydroxyindoles, a chloroindole, and a heteroaryl hydroxy compound .
Synthesis Analysis
The synthesis of this compound involves several steps. The key steps include Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization . A molecular docking study revealed that 5-bromo-N′- (4-hydroxy or 4-chloro or 4- (dimethyl amino) benzylidene or furan-2-ylmethylene)-1 H -indole-2-carbohydrazide derivatives had the best binding energies against the VEGFR TK domain .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H5BrClN . The InChI code for this compound is 1S/C8H5BrClN/c9-8-5-3-4-11-7 (5)2-1-6 (8)10/h1-4,11H .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been used in the synthesis of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.49 . It is stored in a sealed, dry place at room temperature .科学的研究の応用
Synthesis and Structural Analysis
Indole derivatives, including those related to 4-bromo-5-chloro-1H-indole, have been extensively studied for their synthesis and structural properties. For instance, the synthesis and elucidation of compounds bearing the indole nucleus have shown significant biological activities, such as anti-tumor and anti-inflammatory effects, which can be attributed to their interactions with DNA and proteins. The structural analysis, including Hirshfeld surface analysis and DFT calculations, has been utilized to understand the intermolecular interactions responsible for molecular packing in crystals of such compounds (Geetha et al., 2019).
Chemical Synthesis Optimization
Optimization of chemical reactions involving indole derivatives has been a focus to improve yield and reproducibility. For example, the Ullmann reaction, a key step in the synthesis of sertindole, a compound closely related to this compound, required optimization to improve the purity and yield of the product. This optimization process highlights the complex nature of synthesizing specific indole derivatives and the need for refined chemical methodologies (Li et al., 2011).
Biological Activities and Applications
Indole derivatives have shown a range of biological activities. For example, Schiff and Mannich bases of isatin, an indole derivative, have been synthesized and evaluated for their antibacterial, antifungal, and anti-HIV activities, demonstrating the potential of indole derivatives in developing new therapeutic agents (Pandeya et al., 2000). Furthermore, derivatives of 5-bromo-1H-indole have been explored for their antimicrobial and antiinflammatory properties, highlighting the versatility of indole compounds in pharmaceutical applications (Narayana et al., 2009).
Antifouling Applications
New indole ester derivatives containing acrylamide groups synthesized from 5-bromo-1H-indole have shown promising results as antifouling agents. These compounds exhibited better antibacterial activity and algae inhibition performance compared to reference substances, suggesting their potential use in antifouling coatings to prevent biofouling on marine structures (Chunhua et al., 2021).
作用機序
Target of Action
It is known that indole derivatives, which include 4-bromo-5-chloro-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and changes caused by this compound would depend on the specific target and the biological activity being exerted.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted by the compound.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound would have a variety of molecular and cellular effects depending on the specific biological activity being exerted .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-bromo-5-chloro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQQCNILVIDAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3089200.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B3089222.png)
![Tricyclohexylphosphine[2,4-dihydro-2,4,5-triphenyl-3H-1,2,4-triazol-3-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B3089229.png)









